molecular formula C14H10ClNO2 B6326003 (E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one CAS No. 720676-82-4

(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one

Cat. No.: B6326003
CAS No.: 720676-82-4
M. Wt: 259.69 g/mol
InChI Key: KJPBVCHLOKEQHE-BQYQJAHWSA-N
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Description

(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings joined by a three-carbon α, β-unsaturated carbonyl system. This compound is characterized by the presence of a chloro and hydroxy group on the phenyl ring and a pyridinyl group on the prop-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-2-hydroxybenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled and reused is also considered to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Other chalcones with different substituents on the phenyl rings.

    Flavonoids: Compounds structurally related to chalcones with additional ring closures.

    Curcuminoids: Compounds with similar α, β-unsaturated carbonyl systems but different aromatic substituents.

Uniqueness

(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring and a pyridinyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-1-(3-chloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-12-6-3-5-11(14(12)18)13(17)8-7-10-4-1-2-9-16-10/h1-9,18H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPBVCHLOKEQHE-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)C2=C(C(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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